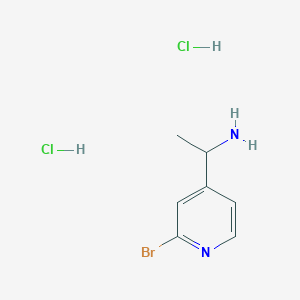
1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 2-position and an ethanamine group at the 4-position. The compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-ethylpyridine to form 2-bromo-4-ethylpyridine, which is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can result in various substituted pyridine compounds.
科学的研究の応用
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancers.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing biological processes.
類似化合物との比較
Similar Compounds
2-Bromopyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the ethanamine group.
4-Bromo-2-aminopyridine: Contains both bromine and amino groups but differs in the position of the substituents.
2-(2-Bromopyridin-4-yl)ethanamine: Similar structure but without the dihydrochloride salt form.
Uniqueness
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical synthesis and biological research.
特性
分子式 |
C7H11BrCl2N2 |
|---|---|
分子量 |
273.98 g/mol |
IUPAC名 |
1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H |
InChIキー |
UFFPOOKKWWDFDY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NC=C1)Br)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
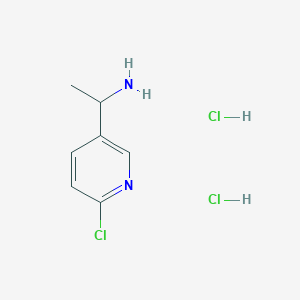
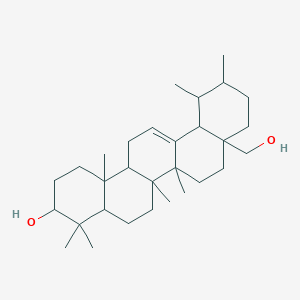
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
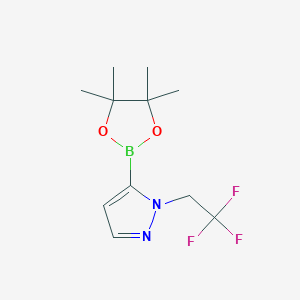
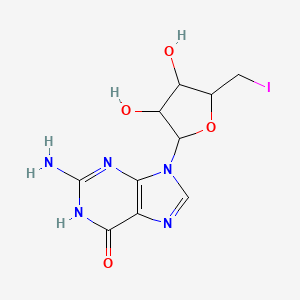
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
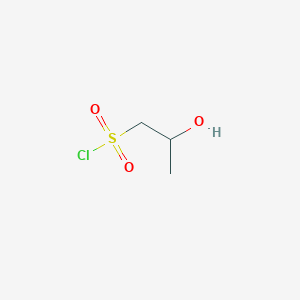

![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
